molecular formula C7H12O4S B2653046 2-(Cyclopentanesulfonyl)acetic acid CAS No. 933730-84-8

2-(Cyclopentanesulfonyl)acetic acid

Cat. No.: B2653046
CAS No.: 933730-84-8
M. Wt: 192.23
InChI Key: GYSJLCXFVYTGOS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentanesulfonyl)acetic acid typically involves the reaction of cyclopentane with sulfonyl chloride to form cyclopentanesulfonyl chloride. This intermediate is then reacted with acetic acid under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentanesulfonyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Cyclopentanesulfonyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopentanesulfonyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl group can form strong interactions with amino acid residues, influencing the activity and function of the target molecules. This interaction can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanesulfonyl chloride: An intermediate in the synthesis of 2-(Cyclopentanesulfonyl)acetic acid.

    Cyclopentanesulfonic acid: A related compound with similar chemical properties.

    Cyclopentaneacetic acid: Lacks the sulfonyl group but shares the cyclopentane and acetic acid moieties.

Uniqueness

This compound is unique due to the presence of both a sulfonyl group and an acetic acid moiety, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications .

Properties

IUPAC Name

2-cyclopentylsulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O4S/c8-7(9)5-12(10,11)6-3-1-2-4-6/h6H,1-5H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSJLCXFVYTGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)S(=O)(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933730-84-8
Record name 2-(cyclopentanesulfonyl)acetic acid
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